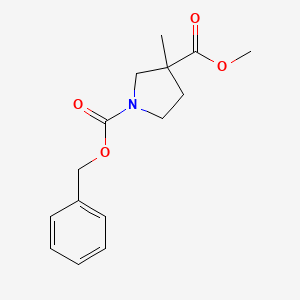

1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate

Overview

Description

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is a chemical compound with the CAS Number: 188847-00-9 . It has a molecular weight of 263.29 and its IUPAC name is 1-benzyl 3-methyl 1,3-pyrrolidinedicarboxylate . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is 1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 . The canonical SMILES representation is COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 .Physical And Chemical Properties Analysis

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate has a molecular weight of 263.29 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 5 rotatable bonds . The exact mass of the compound is 263.11575802 g/mol .Scientific Research Applications

Neuroleptic Activity : This compound has been investigated for its potential neuroleptic properties. In particular, derivatives of 1-benzyl-3-methylpyrrolidine have been synthesized and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity, suggesting potential uses in the treatment of psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Synthesis and Molecular Modeling : The synthesis of 1-benzyl derivatives of this compound and their application in molecular modeling studies have been documented. These compounds have shown selectivity at certain metabotropic glutamate receptors (mGluRs), which might make them useful as pharmacological research tools (Tueckmantel, Kozikowski, Wang, Pshenichkin, & Wroblewski, 1997).

Synthesis Methods : Research has been conducted on efficient methods for synthesizing 1-benzyl-3-methylpyrrolidine derivatives. These methods include large-scale preparations from L-aspartic acid and other starting materials, illustrating the compound's accessibility for further study and application (Yoshida, Takeshita, Orita, Kado, Yasuda, Kato, & Itoh, 1996).

Antimicrobial Activity : Some pyrrolidine derivatives, including those related to 1-benzyl-3-methylpyrrolidine, have been synthesized and tested for antimicrobial activity. This line of research suggests potential applications in developing new antimicrobial agents (Sreekanth & Jha, 2020).

Catalysis in Organic Synthesis : The compound and its derivatives have been used in catalytic processes, such as in the intramolecular hydroamination of unactivated olefins. This application demonstrates its utility in synthetic organic chemistry (Bender & Widenhoefer, 2005).

Chiral Synthesis Applications : Derivatives of 1-benzyl-3-methylpyrrolidine have been employed in chiral synthesis, particularly in the formation of vicinal diamine derivatives. This highlights its importance in the field of asymmetric synthesis and the creation of biologically active molecules (Yoon, Ha, Kim, & Lee, 2010).

Chemiluminescence in Analytical Chemistry : The compound has been explored as a derivatization reagent for carboxylic acids and amines in high-performance liquid chromatography with electrogenerated chemiluminescence detection, demonstrating its potential in analytical chemistry applications (Morita & Konishi, 2002).

Safety And Hazards

properties

IUPAC Name |

1-O-benzyl 3-O-methyl 3-methylpyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(13(17)19-2)8-9-16(11-15)14(18)20-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZERBDMTFISXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl 3-methyl 3-methylpyrrolidine-1,3-dicarboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)